3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound featuring a quinoline core fused with a thieno ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with palladium, a common catalyst in this reaction .
Mode of Action
In the context of the suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . It’s possible that this compound might participate in similar reactions.
Biochemical Pathways
The compound might be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are common in organic synthesis and could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that the stability of the compound might be influenced by the presence of the boronic ester moiety . Boronic esters are usually stable, easy to purify, and often commercially available , which could potentially impact the bioavailability of the compound.
Result of Action
Given its potential involvement in various transformations in organic synthesis , it’s likely that the compound could have a wide range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be constructed via a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Thieno Ring Fusion: The quinoline intermediate is then subjected to a thieno ring fusion using a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide.
Functional Group Modifications:
Carboxamide Formation: Finally, the carboxamide group is introduced via an amidation reaction, typically using an appropriate carboxylic acid derivative and an amine coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring and the quinoline core. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the ethyl group may yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical trials.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Thienoquinoline Derivatives: Similar compounds with variations in the substituents on the quinoline and thieno rings.
Uniqueness
What sets 3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide apart is its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
Properties
IUPAC Name |
3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-3-12-5-7-17-13(8-12)9-15-18(23)19(27-21(15)25-17)20(26)24-14-6-4-11(2)16(22)10-14/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTMJXUJNOWAIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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